3-Pyridin-3-yl-pentanedioic acid
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Overview
Description
3-Pyridin-3-yl-pentanedioic acid is an organic compound that features a pyridine ring attached to a pentanedioic acid chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and pentanedioic acid, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-pentanedioic acid typically involves the reaction of pyridine derivatives with pentanedioic acid or its esters. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts under mild conditions . This method is favored for its efficiency and the ability to produce high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized to ensure high purity and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-yl-pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Pyridin-3-yl-pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of various materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-pentanedioic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, influencing various biochemical pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but with a shorter carbon chain.
3,3-Di(1H-tetrazol-5-yl)pentanedioic acid: Contains tetrazole rings instead of a pyridine ring.
Uniqueness
3-Pyridin-3-yl-pentanedioic acid is unique due to its combination of a pyridine ring and a pentanedioic acid chain. This structure provides distinct chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-pyridin-3-ylpentanedioic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)4-8(5-10(14)15)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13)(H,14,15) |
InChI Key |
XYXSDUSRNTUJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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